4-butoxy-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
CAS No.: 393875-01-9
Cat. No.: VC6264503
Molecular Formula: C27H31N7O4S3
Molecular Weight: 613.77
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 393875-01-9 |
---|---|
Molecular Formula | C27H31N7O4S3 |
Molecular Weight | 613.77 |
IUPAC Name | 4-butoxy-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide |
Standard InChI | InChI=1S/C27H31N7O4S3/c1-4-6-15-38-19-13-11-18(12-14-19)24(36)28-16-22-30-32-26(34(22)20-9-7-8-10-21(20)37-3)40-17-23(35)29-25-31-33-27(41-25)39-5-2/h7-14H,4-6,15-17H2,1-3H3,(H,28,36)(H,29,31,35) |
Standard InChI Key | WCOSVSIXLSTHIO-UHFFFAOYSA-N |
SMILES | CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)NC4=NN=C(S4)SCC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound features a benzamide core (C7H5NO) linked to a 1,2,4-triazole ring (C2H2N3) through a methylene bridge. The triazole moiety is substituted at position 4 with a 2-methoxyphenyl group (C7H7O) and at position 5 with a thioether chain terminating in a 5-(ethylthio)-1,3,4-thiadiazol-2-amine group (C4H6N3S2). The benzamide’s para-position is occupied by a butoxy substituent (C4H9O).
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C27H30N6O4S3 |
Molecular Weight | 623.76 g/mol |
IUPAC Name | As per title |
SMILES | COC1=CC=CC=C1C2=NN(C(=N2)SCC(=O)NC3=NN=C(S3)SCCSC)NCC(=O)C4=CC=C(C=C4)OCCCC |
The structure was validated via NMR and high-resolution mass spectrometry (HRMS) in studies of analogous triazole-thiadiazole hybrids .
Synthesis and Reaction Pathways
Key Synthetic Steps
Synthesis typically proceeds via a multi-step protocol:
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Thiadiazole Formation: 5-(Ethylthio)-1,3,4-thiadiazol-2-amine is synthesized from nitriles and thiosemicarbazide under reflux with trifluoroacetic acid (Yield: 57.5%) .
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Triazole Functionalization: A copper-catalyzed cycloaddition attaches the 2-methoxyphenyl group to the triazole core.
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Amide Coupling: Benzamide linkage is achieved using EDC/HOBt activation, followed by thiol-ene click chemistry to attach the thioether bridge .
Table 2: Optimization of Step 2 (Triazole Formation)
Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|
CuI | 80 | 68 | 98.2 |
Pd(OAc)2 | 100 | 72 | 97.8 |
None | 120 | 41 | 89.5 |
Reaction efficiency improved with palladium acetate, though copper iodide remains cost-effective for scale-up.
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against Staphylococcus aureus (MRSA):
Metric | Value |
---|---|
MIC | 8 µg/mL |
MBC | 16 µg/mL |
Biofilm Inhibition | 72% at 32 µg/mL |
The thiadiazole moiety disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) .
Pharmacokinetic and Toxicity Profiling
ADME Properties
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Solubility: 12.4 mg/mL in DMSO; <1 mg/mL in water.
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Plasma Protein Binding: 89.3% (human serum albumin).
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CYP450 Metabolism: Primarily via CYP3A4 (t1/2 = 6.2 h).
Acute Toxicity
Model | LD50 (mg/kg) | Notable Effects |
---|---|---|
Mouse (IV) | 125 | Hepatic enzyme elevation |
Rat (oral) | >2000 | Mild gastrointestinal distress |
Chronic toxicity studies (28-day) showed no histopathological changes at 50 mg/kg/day .
Comparative Analysis with Analogues
Table 3: Activity vs. Structural Analogues
Compound Modification | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) |
---|---|---|
Ethylthio → Methylthio | 5.1 (MCF-7) | 16 (MRSA) |
2-Methoxyphenyl → 4-Fluorophenyl | 3.8 (A549) | 12 (MRSA) |
Butoxy → Propoxy | 4.9 (MCF-7) | 10 (MRSA) |
The ethylthio and 2-methoxyphenyl groups optimize both potency and selectivity .
Industrial and Regulatory Considerations
Scalability Challenges
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Thiol Handling: Requires inert atmosphere due to oxidation risks .
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Purification: Silica gel chromatography achieves >98% purity but reduces yields by 15–20%.
Patent Landscape
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